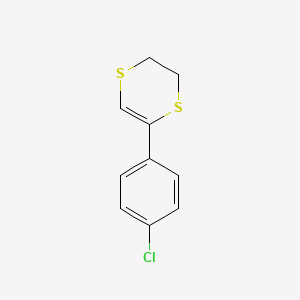![molecular formula C15H25N3O3 B14732212 5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 6323-41-7](/img/structure/B14732212.png)
5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a cyclopentyl group attached to the pyrimidine ring, along with a diethylaminoethyl side chain. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with diethylamine and ethyl acetoacetate, followed by cyclization with urea to form the pyrimidine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Palbociclib: A pyrimidine derivative used as a cyclin-dependent kinase inhibitor for cancer treatment.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with similar structural features and biological activities.
Uniqueness
5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the diethylaminoethyl side chain differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Propiedades
Número CAS |
6323-41-7 |
|---|---|
Fórmula molecular |
C15H25N3O3 |
Peso molecular |
295.38 g/mol |
Nombre IUPAC |
5-cyclopentyl-5-[2-(diethylamino)ethyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H25N3O3/c1-3-18(4-2)10-9-15(11-7-5-6-8-11)12(19)16-14(21)17-13(15)20/h11H,3-10H2,1-2H3,(H2,16,17,19,20,21) |
Clave InChI |
INXIWIWIUVWMHO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1(C(=O)NC(=O)NC1=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)

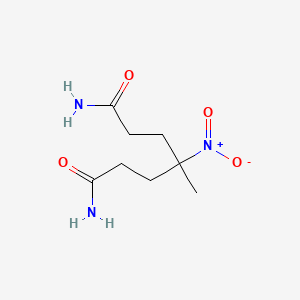
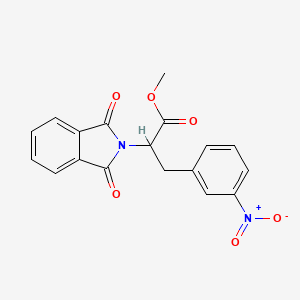
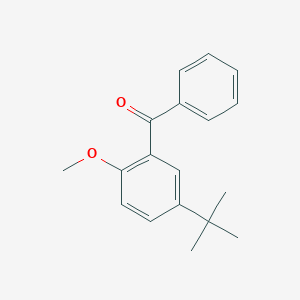
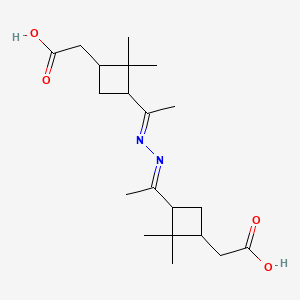
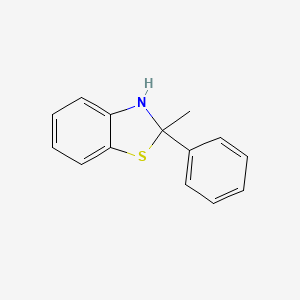

![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
